1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
Overview
Description
tert-Butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate: is a chemical compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is part of the carbamate family, which are esters of carbamic acid. The tert-butyl group in this compound provides stability and ease of removal under acidic conditions, making it a popular choice for protecting amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or acetonitrile at room temperature . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate is widely used as a protecting group for amines during peptide synthesis. It allows for selective reactions on other functional groups without interference from the amino group .
Biology and Medicine: This compound is used in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its stability and ease of removal make it ideal for protecting amino groups during multi-step synthesis .
Industry: In the chemical industry, it is used in the production of agrochemicals and other fine chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate involves the protection of amino groups by forming a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted side reactions. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): Used for protecting amines, removable with an amine base.
Uniqueness: tert-Butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPDJTPZNJKXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178089 | |
Record name | 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96928-99-3 | |
Record name | 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96928-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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